molecular formula C12H13N3O2S2 B6422968 Ethyl [(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl](phenyl)acetate CAS No. 924868-33-7

Ethyl [(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl](phenyl)acetate

Cat. No.: B6422968
CAS No.: 924868-33-7
M. Wt: 295.4 g/mol
InChI Key: MGTHMXREYKHCMS-UHFFFAOYSA-N
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Description

Ethyl (5-amino-1,3,4-thiadiazol-2-yl)sulfanylacetate (CAS 32418-24-9) is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an amino group at position 5, a sulfanyl linker, and a phenylacetate ethyl ester moiety. This structure combines electron-rich (amino) and electron-deficient (thiadiazole) regions, making it a candidate for diverse biological activities, including anticonvulsant and anticancer applications . Its synthesis typically involves alkylation of 5-amino-1,3,4-thiadiazole-2-thiol precursors, as outlined in methodologies for related derivatives .

Properties

IUPAC Name

ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S2/c1-2-17-10(16)9(8-6-4-3-5-7-8)18-12-15-14-11(13)19-12/h3-7,9H,2H2,1H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGTHMXREYKHCMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)SC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (5-amino-1,3,4-thiadiazol-2-yl)sulfanylacetate typically involves the reaction of ethyl bromoacetate with 5-amino-1,3,4-thiadiazole-2-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-amino-1,3,4-thiadiazol-2-yl)sulfanylacetate can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reactants used.

Mechanism of Action

The mechanism of action of Ethyl (5-amino-1,3,4-thiadiazol-2-yl)sulfanylacetate varies depending on its application:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiadiazole Ring

a. Bis-Thiadiazolyl Derivatives

Compounds such as 1,5-bis[(5-amino-1,3,4-thiadiazol-2-yl)thio]-3-oxapentane (2b) and α,α'-bis[(5-amino-1,3,4-thiadiazol-2-yl)thio]-p-xylene (2f) () feature two thiadiazole units connected by spacers. These compounds exhibit higher melting points (e.g., 263–265°C for 2f) compared to the monosubstituted target compound, suggesting enhanced crystallinity due to symmetrical structures. However, their synthetic yields (72–96%) are comparable to those of the target compound .

b. Anilino-Substituted Derivatives

Ethyl 2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate (CAS 459846-08-3) replaces the amino group with a phenylamino substituent. However, the electron-donating amino group in the target compound could favor hydrogen bonding in biological systems .

c. Oxadiazole Analogs

Ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetate () substitutes the thiadiazole with an oxadiazole ring. This analog’s single-crystal X-ray data (R factor = 0.046) confirms planar geometry, similar to thiadiazole derivatives, but with distinct bond lengths due to oxygen’s electronegativity .

Functional Group Modifications

a. Trifluoromethoxy-Benzoyl Derivatives

Ethyl 2-[(5-{[3-(trifluoromethoxy)benzoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate (CAS 329699-49-2) introduces a trifluoromethoxy group, enhancing metabolic stability and lipophilicity. The electron-withdrawing CF₃ group may increase resistance to oxidative degradation compared to the target’s phenyl group .

b. Morpholinylsulfonyl Derivatives

Ethyl 2-[[5-[(4-methyl-3-morpholin-4-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate (CAS 690248-86-3) incorporates a morpholine-sulfonyl group, improving water solubility. This contrasts with the target compound’s reliance on the ethyl ester for solubility modulation .

Data Tables

Table 1: Physical and Structural Comparison

Compound Name CAS Number Melting Point (°C) Yield (%) Key Substituents Biological Activity
Target Compound 32418-24-9 Not Reported - 5-Amino, phenylacetate Anticancer, Anticonvulsant
α,α'-Bis-thiadiazolyl-p-xylene (2f) - 263–265 96 Dual thiadiazole, p-xylene Cytotoxicity
Ethyl 2-(5-phenyl-oxadiazolylsulfanyl)acetate - - - Oxadiazole, phenyl Chemotherapeutic
Trifluoromethoxy-Benzoyl Derivative 329699-49-2 - - CF₃O, benzoyl Enhanced stability

Table 2: Spectroscopic Data Highlights

Compound Type IR (cm⁻¹) ¹H NMR (DMSO-d6, δ ppm) Key Features
Target Compound Not Reported Not Reported Amino (NH₂) expected at ~7.33
Bis-thiadiazolyl-p-xylene (2f) 3266, 3112 (NH₂), 1623 (C=N) 7.29 (s, C₆H₄), 4.27 (s, SCH₂) Symmetrical aromatic signals
Oxadiazole Analog Not Reported 7.33–7.23 (m, C₆H₄), 4.42 (s, CH₂) Oxadiazole C=O at 170.1 ppm

Biological Activity

Ethyl (5-amino-1,3,4-thiadiazol-2-yl)sulfanylacetate is a compound within the thiadiazole class, known for its diverse biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Overview of Thiadiazole Derivatives

Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms. They have garnered attention due to their potential therapeutic applications, including antimicrobial, antifungal, and anticancer properties. Ethyl (5-amino-1,3,4-thiadiazol-2-yl)sulfanylacetate specifically has shown significant biological activity through various mechanisms.

Target Enzyme: Urease

Ethyl (5-amino-1,3,4-thiadiazol-2-yl)sulfanylacetate primarily targets the urease enzyme , inhibiting its activity. This inhibition disrupts the urea cycle, leading to decreased ammonia production. The compound's mechanism includes:

  • Inhibition of Urease : The interaction with urease prevents the conversion of urea into ammonia and carbon dioxide.
  • Impact on Biochemical Pathways : By affecting the urea cycle, it may influence nitrogen metabolism in various organisms.

Biological Activities

The compound has been evaluated for multiple biological activities:

  • Antimicrobial Activity : Thiadiazole derivatives exhibit notable antibacterial and antifungal properties.
    • In studies involving various pathogens, ethyl (5-amino-1,3,4-thiadiazol-2-yl)sulfanylacetate demonstrated effectiveness against several bacterial strains and fungi.
    • For instance, derivatives showed enhanced activity against Phytophthora infestans with EC50 values lower than standard antifungal agents .
  • Anticancer Potential : Some thiadiazole derivatives have displayed cytotoxic effects against cancer cell lines. Research indicates that structural modifications can enhance their anticancer activity .
  • Anti-inflammatory Properties : Thiadiazole compounds have also been linked to anti-inflammatory effects in various models .

Research Findings and Case Studies

Several studies have explored the biological activities of thiadiazole derivatives:

StudyFindings
Maddila et al. (2016)Reported anti-inflammatory properties of thiadiazole derivatives.
Yang et al. (2012)Found anticancer activity in modified thiadiazole compounds.
Alwan et al. (2015)Demonstrated antifungal efficacy against P. infestans.
Gurung et al. (2018)Highlighted the role of glycosylation in enhancing bioactivity of thiadiazole derivatives.

Pharmacokinetics and Environmental Factors

The pharmacokinetics of ethyl (5-amino-1,3,4-thiadiazol-2-yl)sulfanylacetate suggest that its solubility and stability can be influenced by environmental conditions such as pH and temperature. These factors are crucial for optimizing its bioavailability in therapeutic applications .

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